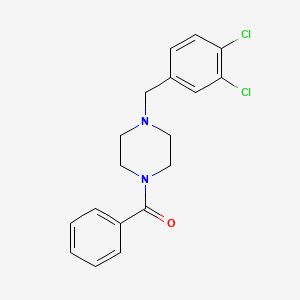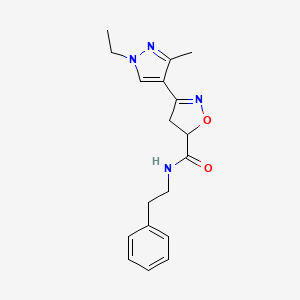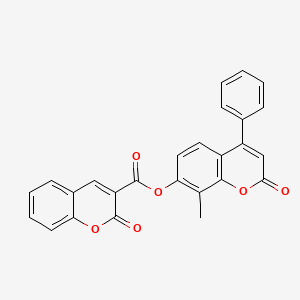
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine, also known as BDZP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including antitumor, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to inhibit the activity of topoisomerases, which are essential enzymes for DNA replication and transcription. 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to possess several biochemical and physiological effects. In cancer research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to induce apoptosis in tumor cells and inhibit the growth of tumors. In antifungal research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to disrupt fungal cell membranes and inhibit fungal growth. In antiviral research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has several advantages for use in lab experiments. It is a well-characterized compound with high purity and stability, making it a reliable compound for scientific research. However, the limitations of 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine research. In cancer research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine could be further studied for its potential as a chemotherapeutic agent. In antifungal research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine could be further studied for its potential as a treatment for fungal infections. In antiviral research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine could be further studied for its potential as a treatment for viral infections. Additionally, the mechanism of action of 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine could be further elucidated to better understand its biological effects.
Méthodes De Synthèse
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine can be synthesized through a multistep process involving the reaction of 1-benzoylpiperazine with 3,4-dichlorobenzyl chloride. The synthesis of 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to inhibit the growth of tumor cells and induce apoptosis. In antifungal research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to possess potent antifungal activity against several fungal species. In antiviral research, 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been found to inhibit the replication of several viruses, including HIV-1 and HSV-1.
Propriétés
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-16-7-6-14(12-17(16)20)13-21-8-10-22(11-9-21)18(23)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQLPQSYACTUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4877374.png)
![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)

![2-[5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4877387.png)

![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4877405.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877433.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4877456.png)


